molecular formula C19H15ClF2NO3PS B1663472 Chymase-IN-2

Chymase-IN-2

Cat. No.: B1663472
M. Wt: 441.8 g/mol
InChI Key: SEXLHAASDZPHOM-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chymase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification methods, and quality control measures to produce large quantities of the compound with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of this compound during production .

Chemical Reactions Analysis

Types of Reactions

Chymase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in the formation of various substituted derivatives with altered biological activity .

Scientific Research Applications

Chymase-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Chymase-IN-2 exerts its effects by selectively binding to the active site of chymase, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, a key step in the regulation of blood pressure and fluid balance. Additionally, this compound blocks the degradation of the extracellular matrix and the activation of cytokines and growth factors, which are involved in inflammation and tissue remodeling . The molecular targets of this compound include the catalytic residues of chymase, which are essential for its proteolytic activity .

Comparison with Similar Compounds

Biological Activity

Chymase-IN-2 is a selective inhibitor of chymase, a serine protease primarily found in mast cells. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms, effects in various disease models, and relevant research findings.

Overview of Chymase

Chymase plays a critical role in the renin-angiotensin system (RAS), particularly in the generation of angiotensin II (Ang II), which is vital for blood pressure regulation and cardiovascular homeostasis. Unlike angiotensin-converting enzyme (ACE), chymase can generate Ang II independently, contributing to pathological processes in conditions such as hypertension, heart failure, and pulmonary hypertension .

This compound inhibits chymase activity, thereby reducing Ang II production and mitigating its associated pathological effects. The inhibition of chymase can lead to several beneficial outcomes:

  • Reduction of Cardiomyocyte Hypertrophy : Studies have shown that chymase inhibition leads to decreased cardiomyocyte size and improved cardiac function in models of heart failure .
  • Decreased Inflammation : Chymase contributes to inflammatory responses; thus, its inhibition can reduce inflammatory cytokines and improve tissue repair processes .
  • Vascular Remodeling : By inhibiting chymase, there is a reduction in extracellular matrix degradation and fibrosis, which are critical factors in vascular remodeling associated with chronic diseases .

Case Studies and Experimental Models

A variety of studies have demonstrated the efficacy of this compound across different models:

Condition Model Effects of this compound Reference
Myocardial InfarctionMouseDecreased perivascular fibrosis and cardiomyocyte hypertrophy; reduced inflammatory cytokines
Dextran Sodium Sulfate-Induced ColitisMouseImproved disease activity index; decreased neutrophil infiltration
Ang II-Induced AneurysmApoE-deficient MousePrevented aneurysm formation; reduced macrophage infiltration
Pulmonary HypertensionHamsterSignificant reduction in right ventricular hypertrophy and collagen content
Deep Vein ThrombosisRatResolved venous thrombus formation; improved vascular function

Biological Effects

This compound's inhibition of chymase leads to several biological effects:

  • Cardiovascular Protection : By reducing Ang II levels, this compound helps maintain vascular integrity and reduces the risk of cardiovascular events.
  • Anti-inflammatory Action : The compound decreases the levels of pro-inflammatory cytokines, thereby mitigating tissue damage during inflammatory responses.
  • Fibrosis Prevention : Inhibition of chymase reduces collagen deposition and extracellular matrix remodeling, which are crucial in preventing organ fibrosis.

Properties

Molecular Formula

C19H15ClF2NO3PS

Molecular Weight

441.8 g/mol

IUPAC Name

[1-(5-chloro-1-benzothiophen-3-yl)-2-[[(E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-methylphosphinic acid

InChI

InChI=1S/C19H15ClF2NO3PS/c1-27(25,26)18(14-10-28-17-5-3-12(20)9-13(14)17)19(24)23-7-6-11-2-4-15(21)16(22)8-11/h2-10,18H,1H3,(H,23,24)(H,25,26)/b7-6+

InChI Key

SEXLHAASDZPHOM-VOTSOKGWSA-N

SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

Isomeric SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N/C=C/C3=CC(=C(C=C3)F)F)O

Canonical SMILES

CP(=O)(C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)NC=CC3=CC(=C(C=C3)F)F)O

Synonyms

Phosphinic acid, P-[1-(5-chlorobenzo[b]thien-3-yl)-2-[[(1E)-2-(3,4-difluorophenyl)ethenyl]amino]-2-oxoethyl]-P-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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